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Molecular Mechanisms and Key Evidence

The table below details the core molecular mechanisms and functional outcomes of PI3Ky inhibition by

Eganelisib.

Mechanism / Function

Experimental Evidence & Key Findings

PI3Ky-AKT-NF-kB
Pathway Modulation

TAM Phenotype
Reprogramming

Remodeling the Tumor
Microenvironment (TME)

In ovarian cancer models, Eganelisib blocked PI3Ky-AKT signaling,
relieving suppression of NF-kB. This shifted TAMs from an M2-state,
reducing TGF-B1 and IL-10, and increasing pro-inflammatory cytokines [1].

Preclinical studies show Eganelisib switches TAMs from an
immunosuppressive phenotype (M2-like) to an immune-activating
phenotype (M1-like). This enhances T-cell cytotoxicity and is synergistic
with immune checkpoint inhibitors [2] [1].

In a Phase 2 trial (MARIO-3) in metastatic TNBC, analysis of paired tumor
biopsies after Eganelisib + atezolizumab + chemotherapy treatment
showed gene signatures of TAM reprogramming, immune activation,
and extracellular matrix (ECM) reorganization [2].
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Mechanism |/ Function

Impact on Other
Immune Cells

Experimental Evidence & Key Findings

Combination therapy in ovarian cancer models decreased myeloid-
derived suppressor cells (MDSCs) and increased infiltration and function
of CD8+ T cells, transforming "cold" tumors into "hot" [1].

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings that demonstrate the biological and clinical impact

of Eganelisib.

Parameter

Findings | Correlation

PIK3CG Expression
& Prognosis

Immune Cell
Population Shifts

Clinical Response in
PD-L1 Negative
Patients

In ovarian cancer (TCGA-OV), high PIK3CG expression correlated with shorter
PFS, OS, and DSS. Immune infiltration analysis (CIBERSORT) showed a
strong positive correlation with M2 macrophages (r=0.74) and PD-L1 (r=0.56)

[1].

In OC models, Eganelisib + anti-PD-1 increased CD8+ T cells and decreased
MDSCs. In MARIO-3 (TNBC trial), peripheral blood analyses confirmed
systemic immune activation post-treatment [2] [1].

In MARIO-3, PD-L1 negative tumors showed elevated ECM gene signatures at
baseline that decreased after Eganelisib combination therapy. Immune
activation signatures were observed regardless of PD-L1 status [2].

Experimental Workflow for TAM Analysis

The diagram below outlines a comprehensive experimental workflow to validate Eganelisib's mechanism of

action, from in vitro models to human clinical trial analysis.
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[caption]Multi-faceted experimental workflow to investigate Eganelisib's effects. [2] [1]

Detailed Methodologies

¢ In Vitro Coculture System [1]: Establishes a direct system to study cell-cell communication. Key
techniques include Western Blot to assess phosphorylation levels of AKT in the PI3Ky pathway, and
ELISA to measure concentrations of secreted cytokines like TGF-31 and IL-10 in the culture
supernatant.

¢ In Vivo Mouse Models [1]: Provides a whole-organism context to study the complex tumor immune
microenvironment (TIME). Flow Cytometry is performed on digested tumor tissue to quantify
changes in immune cell populations. Immunohistochemistry (IHC) on tumor sections is used to
visualize and quantify protein expression and cell localization.

¢ Clinical Trial Translational Analyses [2]: Validates the mechanism in humans. Multiplex
Immunofluorescence (mxIF) on paired patient biopsies identifies and quantifies specific immune cell
phenotypes and their spatial relationships. Digital Spatial Profiling (DSP) allows for spatially
resolved, whole-transcriptome analysis from specific regions of interest within the tumor tissue.

Conclusion and Future Directions

Eganelisib represents a promising "TAM-reprogramming" strategy to overcome resistance to
immunotherapy, particularly in immunosuppressive tumor types like triple-negative breast cancer and
ovarian cancer [2] [1]. The evidence strongly supports the continued clinical development of Eganelisib in

rational combinations, especially for patients with myeloid-rich, "immunologically cold" tumors.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s530785?utm_src=pdf-body-img
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39214650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12284418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12284418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12284418/
https://pubmed.ncbi.nlm.nih.gov/39214650/
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39214650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12284418/
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.smolecule.com/products/s530785?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A Phosphatidylinositol 3-Kinase Gamma Inhibitor ... [pmc.nchi.nim.nih.gov]
2. combined with immune checkpoint inhibitor therapy and... Eganelisib [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [How does Eganelisib reprogram tumor-associated macrophages].
Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b530785#how-

does-eganelisib-reprogram-tumor-associated-macrophages]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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